molecular formula C9H14F3NO5 B13132066 N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine

Cat. No.: B13132066
M. Wt: 273.21 g/mol
InChI Key: UHYZWHCAVVWMCI-YFKPBYRVSA-N
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Description

N-(Tert-Butoxycarbonyl)-O-(trifluoromethyl)-L-serine is a protected serine derivative characterized by a tert-butoxycarbonyl (Boc) group on the amino terminus and a trifluoromethyl (-CF₃) substituent on the hydroxyl oxygen. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation from precursors 8b-8e and 7a under conditions similar to compound 9a (yield unspecified) . Its molecular weight, determined by ESI-MS, is 362.4 g/mol ([M+H]⁺) . The trifluoromethyl group confers high electronegativity, lipophilicity, and metabolic stability, making it valuable in medicinal chemistry and peptide engineering.

Properties

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

UHYZWHCAVVWMCI-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl groupThe tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group Reaction conditions typically involve room temperature or slightly elevated temperatures, and the use of solvents like methanol .

Major Products Formed

The major products formed from these reactions include deprotected amino acids, trifluoromethylated derivatives, and various oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is utilized as a chiral building block in asymmetric synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

  • Chiral Building Block: The compound can be used to synthesize various amino acids and peptides, which are essential in drug development and biological research.
  • Stereoselective Reactions: The presence of the Boc group allows for selective deprotection under mild conditions, facilitating the formation of desired stereoisomers without racemization .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance biological activity and metabolic stability. This compound has been investigated for its potential as an inhibitor in various biological pathways.

  • Inhibitor Development: Research indicates that derivatives of L-serine can act as inhibitors for specific enzymes involved in disease pathways, such as those related to inflammation and cancer .
  • Biological Activity: Studies have demonstrated that compounds with trifluoromethyl groups exhibit improved binding affinity to biological targets, making them suitable candidates for drug design .

Synthesis of Peptide Derivatives

A study highlighted the use of this compound in synthesizing peptide derivatives that exhibit antimicrobial properties. The synthesis involved coupling this compound with various amino acids, leading to the formation of peptides with enhanced bioactivity against bacterial strains .

Discovery of Selective Inhibitors

Another significant application was reported in a study focused on developing selective inhibitors targeting receptor-interacting protein 1 (RIP1), which plays a role in systemic inflammatory response syndrome. The incorporation of this compound into the inhibitor design led to compounds with high potency and selectivity .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisChiral building block for amino acids and peptidesFacilitates stereoselective reactions
Medicinal ChemistryDevelopment of enzyme inhibitorsEnhances binding affinity due to trifluoromethyl group
Antimicrobial PeptidesSynthesis of peptides exhibiting antimicrobial propertiesEffective against various bacterial strains
Inhibitor DiscoveryTargeting RIP1 for systemic inflammatory response syndromeHigh potency and selectivity demonstrated

Mechanism of Action

The mechanism of action of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine involves its reactivity due to the presence of the Boc protecting group and the trifluoromethyl group. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Key Functional Differences

Electronic and Steric Effects :

  • The trifluoromethyl group in the target compound enhances electronegativity and polarity compared to tert-butyl (e.g., ) or aryl groups (e.g., ). This impacts hydrogen bonding and solubility.
  • Isoxazole derivatives (e.g., ) introduce heterocyclic aromaticity, which can modulate binding interactions in enzyme-active sites.

Synthetic Flexibility :

  • Propargyl-substituted serine (e.g., ) enables click chemistry for bioconjugation, a feature absent in the trifluoromethyl analog.
  • β-Iodoalanine (e.g., ) facilitates palladium-catalyzed cross-coupling, expanding applications in peptide modification.

Stability and Reactivity :

  • Trifluoromethyl groups resist hydrolysis under physiological conditions, whereas iodide substituents (e.g., ) are prone to nucleophilic displacement.
  • Aryl-O-substituted derivatives (e.g., ) may exhibit photodegradation due to aromatic moieties, requiring careful storage.

Biological Activity

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is a modified amino acid derivative that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications in various fields, particularly in medicinal chemistry and protease inhibition.

1. Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl moiety through nucleophilic substitution reactions.

Recent studies have reported the synthesis of related compounds, such as trifluoromethyl-β-amino alcohols, which serve as precursors for various peptides with notable biological activities, including inhibition of SARS-CoV-2 proteases .

2.1 Protease Inhibition

One of the most significant biological activities associated with this compound is its role as a protease inhibitor. Research has demonstrated that compounds containing a trifluoromethyl group adjacent to a carbonyl can effectively inhibit cysteine proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. The trifluoromethyl group stabilizes the carbonyl, making it more susceptible to nucleophilic attack by the active site residues of the enzyme .

Table 1: Inhibitory Activity of Trifluoromethyl Peptides Against SARS-CoV-2 3CLpro

CompoundIC50 (nM)Mechanism of Action
10.27Covalent inhibition via nucleophilic attack
20.50Competitive inhibition
31.00Non-covalent binding

2.2 Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the amino acid structure can enhance selectivity and potency against Ewing sarcoma cells . The incorporation of aromatic side chains has been shown to improve binding affinity to target proteins involved in tumor growth.

3.1 SARS-CoV-2 Inhibition

A study investigating the efficacy of various ketone-based inhibitors, including those derived from this compound, revealed significant inhibitory activity against SARS-CoV-2 protease with an IC50 value as low as 0.27 nM . This finding underscores the potential for developing antiviral therapeutics based on this compound.

3.2 Antitumor Activity in Ewing Sarcoma

In another study, analogs of this compound were tested for their ability to inhibit EWS-FLI1 fusion proteins implicated in Ewing sarcoma. The results indicated that specific modifications could enhance cytotoxicity while maintaining selectivity for cancerous cells over normal cells .

4. Conclusion

This compound represents a promising compound in the realm of medicinal chemistry due to its biological activity as a protease inhibitor and potential antitumor agent. Ongoing research is focused on optimizing its structure to enhance efficacy and selectivity for therapeutic applications.

5. Future Directions

Further studies are warranted to explore:

  • The detailed mechanisms by which this compound interacts with target enzymes.
  • The potential for developing new analogs with improved pharmacological profiles.
  • Clinical evaluations to assess safety and efficacy in human subjects.

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